

# **Application Notes and Protocols for AZD3458 Treatment in Syngeneic Tumor Models**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of **AZD3458**, a selective PI3Ky inhibitor, in syngeneic mouse tumor models. The protocols outlined below are intended to serve as a detailed framework for investigating the immunomodulatory and anti-tumor effects of **AZD3458**, both as a monotherapy and in combination with other immunotherapies.

### **Introduction to AZD3458**

AZD3458 is a potent and selective inhibitor of the gamma isoform of phosphoinositide 3-kinase (PI3Ky).[1] PI3Ky is a key regulator of immune cell signaling, and its inhibition has been shown to reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[2] Specifically, AZD3458 targets myeloid cells, such as tumor-associated macrophages (TAMs), to enhance anti-tumor immune responses.[2][3] It is an orally bioavailable small molecule intended for preclinical research.[1]

### **Mechanism of Action of AZD3458**

The primary mechanism of action of **AZD3458** involves the inhibition of PI3Ky, which is highly expressed in myeloid cells. This inhibition leads to a shift in the tumor microenvironment, characterized by a decrease in immunosuppressive M2-like macrophages and an increase in the activity of cytotoxic T lymphocytes. This modulation of the immune landscape can enhance the efficacy of checkpoint inhibitors.





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of AZD3458's mechanism of action.

## **Recommended Syngeneic Tumor Models**

The selection of an appropriate syngeneic model is crucial for evaluating the efficacy of **AZD3458**.[4][5] The following models are commonly used and have been shown to be responsive to immunomodulatory agents.



| Cell Line | Tumor Type              | Mouse Strain | Key Characteristics                                                                                           |
|-----------|-------------------------|--------------|---------------------------------------------------------------------------------------------------------------|
| CT-26     | Colon Carcinoma         | BALB/c       | Immunologically "hot"; responsive to checkpoint inhibitors.                                                   |
| MC38      | Colon<br>Adenocarcinoma | C57BL/6      | Immunologically "hot";<br>responsive to<br>checkpoint inhibitors.                                             |
| 4T1       | Mammary Carcinoma       | BALB/c       | Highly metastatic;<br>immunologically<br>"cold"; models an<br>immunosuppressive<br>tumor<br>microenvironment. |
| LLC       | Lewis Lung<br>Carcinoma | C57BL/6      | Immunologically "cold"; often refractory to checkpoint inhibitors.                                            |

# Experimental Protocols General Experimental Workflow

Figure 2: General workflow for a syngeneic tumor model study.

## **Detailed Protocol for a CT-26 Syngeneic Model Study**

This protocol provides a detailed example using the CT-26 colon carcinoma model. Similar principles can be applied to other models with necessary adjustments.

#### Materials:

- CT-26 murine colon carcinoma cell line
- RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
- Sterile PBS



- Trypsin-EDTA
- 6-8 week old female BALB/c mice

#### AZD3458

- Vehicle for oral gavage (e.g., 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water)
- Anti-mouse PD-1 antibody (optional, for combination studies)
- Isotype control antibody (optional)
- Calipers for tumor measurement
- Syringes and needles for injection and gavage

#### Procedure:

- Tumor Cell Culture and Implantation:
  - Culture CT-26 cells in RPMI-1640 medium until they reach 70-80% confluency.
  - Harvest cells using Trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
  - $\circ$  Subcutaneously inject 100  $\mu$ L of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Treatment Initiation:
  - Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
  - Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
  - When tumors reach an average volume of 50-100 mm<sup>3</sup>, randomize mice into treatment groups (e.g., Vehicle, AZD3458, anti-PD-1, AZD3458 + anti-PD-1).



- Treatment should be initiated based on the specific study design, often when tumors are well-established but before they become too large.[2][6]
- AZD3458 Formulation and Administration:
  - Prepare a suspension of AZD3458 in the vehicle at the desired concentration. For a 20 mg/kg dose in a 20 g mouse with a 100 μL gavage volume, the concentration would be 4 mg/mL.
  - Administer AZD3458 orally via gavage at a dose of 20 mg/kg, twice daily (BID).
- Combination Therapy (Optional):
  - For combination studies, administer anti-mouse PD-1 antibody intraperitoneally (i.p.) at a dose of 10 mg/kg, typically twice a week.
- In-Life Monitoring:
  - Continue to monitor tumor volume and body weight 2-3 times per week.
  - Observe the general health of the animals daily.
- Endpoint Analysis:
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of treatment days), euthanize the mice and harvest tumors and spleens for downstream analysis.

# Endpoint Analysis Protocols Flow Cytometry for Immunophenotyping

Objective: To quantify immune cell populations within the tumor microenvironment and spleen.

#### Protocol:

Single-Cell Suspension Preparation:



- Mince the harvested tumor tissue and digest using a tumor dissociation kit or a cocktail of collagenase and DNase.
- Filter the cell suspension through a 70 μm cell strainer to remove debris.
- Prepare a single-cell suspension from the spleen by mechanical dissociation and red blood cell lysis.
- Antibody Staining:
  - Stain the cells with a viability dye to exclude dead cells.
  - Block Fc receptors with an anti-CD16/32 antibody.
  - Stain with a panel of fluorescently labeled antibodies. An example panel for myeloid and lymphoid cells is provided below.

#### Example Flow Cytometry Panel:

| Target | Fluorochrome | Clone    | Cell Population             |
|--------|--------------|----------|-----------------------------|
| CD45   | BUV395       | 30-F11   | All hematopoietic cells     |
| CD3e   | APC-Cy7      | 145-2C11 | T cells                     |
| CD4    | BV786        | RM4-5    | Helper T cells              |
| CD8a   | BUV496       | 53-6.7   | Cytotoxic T cells           |
| FoxP3  | PE           | FJK-16s  | Regulatory T cells          |
| CD11b  | BV605        | M1/70    | Myeloid cells               |
| F4/80  | PE-Cy7       | BM8      | Macrophages                 |
| Ly6G   | FITC         | 1A8      | Neutrophils                 |
| Ly6C   | PerCP-Cy5.5  | HK1.4    | Monocytic cells             |
| CD206  | APC          | C068C2   | M2-like macrophages         |
| PD-L1  | BV421        | 10F.9G2  | Immune checkpoint<br>ligand |



## **RT-qPCR** for Gene Expression Analysis

Objective: To measure the expression of genes associated with immune activation and suppression.

#### Protocol:

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from a portion of the tumor tissue using a suitable RNA isolation kit.
  - Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- Quantitative PCR:
  - Perform qPCR using SYBR Green or TaqMan assays with primers for the genes of interest.
  - Normalize the expression data to a housekeeping gene (e.g., β-actin or GAPDH).

Recommended Murine RT-qPCR Primers:



| Gene     | Forward Primer (5' - 3')         | Reverse Primer (5' - 3')           |
|----------|----------------------------------|------------------------------------|
| GzmB     | CTG GCT TCT GAT GCA CCA<br>AA    | GGC TGA CTG ATC GAT GTC<br>CA      |
| Perforin | TGC GTC TCT CCT GAT GGT<br>GA    | GTC TCC ACG GCA GTC<br>AGT TC      |
| IL-12p40 | GGA AGC ACG GCA GCA<br>GAA TA    | AAC TTG AGG GAG AAG TAG<br>GAA TGG |
| IL-10    | GCT GCT GAC TGA TGA TGT<br>TGA   | GGC AAT CCA GTC TCT CCT<br>GA      |
| CD206    | CTT CAC AAG CCA GCT TTT<br>TCC   | GGC TGA TGG TGA CTT TGA<br>GTT     |
| PD-L1    | GCT CCA AAG GAC TTG TAC<br>GTG G | TGA TGG CCT GAC GGT AAT<br>TCC     |
| β-actin  | GGC TGT ATT CCC CTC CAT<br>CG    | CCA GTT GGT AAC AAT GCC<br>AAT GT  |

## **Data Presentation and Expected Outcomes**

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data



| Treatment Group             | N  | Mean Tumor<br>Volume (mm³) ±<br>SEM at Day 21 | % Tumor Growth<br>Inhibition (TGI) |
|-----------------------------|----|-----------------------------------------------|------------------------------------|
| Vehicle                     | 10 | 1500 ± 150                                    | -                                  |
| AZD3458 (20 mg/kg<br>BID)   | 10 | 900 ± 120                                     | 40%                                |
| anti-PD-1 (10 mg/kg<br>BIW) | 10 | 1050 ± 130                                    | 30%                                |
| AZD3458 + anti-PD-1         | 10 | 450 ± 90                                      | 70%                                |

Table 2: Example of Immunophenotyping Data from Tumors

| Treatment Group     | % CD8+ of CD45+ | % M2-like Macrophages<br>(CD206+) of F4/80+ |
|---------------------|-----------------|---------------------------------------------|
| Vehicle             | 5.2 ± 0.8       | 65.3 ± 5.1                                  |
| AZD3458             | 10.5 ± 1.2      | 30.1 ± 4.5                                  |
| anti-PD-1           | 8.1 ± 1.0       | 50.7 ± 4.8                                  |
| AZD3458 + anti-PD-1 | 15.3 ± 1.5      | 20.5 ± 3.9                                  |

Table 3: Example of Gene Expression Data from Tumors (Fold Change vs. Vehicle)

| Treatment Group     | GzmB | IL-10 |
|---------------------|------|-------|
| AZD3458             | 2.5  | 0.6   |
| anti-PD-1           | 1.8  | 0.8   |
| AZD3458 + anti-PD-1 | 4.2  | 0.4   |

### **Expected Outcomes:**



- Monotherapy: AZD3458 monotherapy is expected to result in moderate tumor growth inhibition. This will likely be associated with an increase in the infiltration of CD8+ T cells and a decrease in the proportion of M2-like macrophages within the tumor. Gene expression analysis should reveal an upregulation of cytotoxic T-cell markers like Granzyme B and a downregulation of immunosuppressive cytokines like IL-10.
- Combination Therapy: The combination of AZD3458 with a checkpoint inhibitor such as an anti-PD-1 antibody is anticipated to lead to synergistic anti-tumor activity, with significantly greater tumor growth inhibition than either agent alone. This enhanced efficacy is expected to correlate with a more profound remodeling of the tumor microenvironment, including a greater influx of activated CD8+ T cells and a more substantial reduction in immunosuppressive myeloid cells.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AZD3458 [openinnovation.astrazeneca.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Immorta Bio Reports Reduction of Tumors in Validated Models of Lung, Brain, Pancreatic, and Breast Cancers Using Anti-Aging Vaccine "SenoVax™" | Morningstar [morningstar.com]
- 4. Considerations for Performing a Successful Syngeneic Tumor Study | Taconic Biosciences [taconic.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD3458 Treatment in Syngeneic Tumor Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621147#azd3458-treatment-schedule-for-syngeneic-tumor-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com